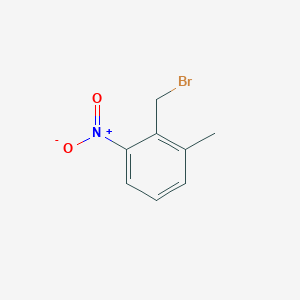

2-(Bromomethyl)-1-methyl-3-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

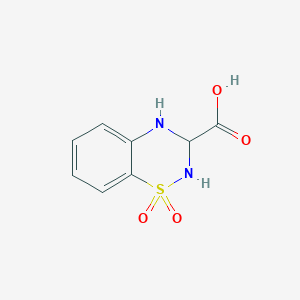

The compound 2-(Bromomethyl)-1-methyl-3-nitrobenzene is a brominated and nitrated derivative of methylbenzene (toluene). It contains a bromomethyl group and a nitro group attached to a benzene ring, which may influence its reactivity and physical properties. The presence of both electron-withdrawing groups (nitro) and electron-donating groups (methyl) can lead to interesting chemical behavior and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of bromomethyl-nitrobenzene derivatives can be complex due to the reactivity of the functional groups involved. For example, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene, a related compound, involves a multi-step process starting from p-xylene, including nitration, reduction, diazotization, and bromination steps, with an overall yield of 30% . Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene, another related compound, is prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These methods could potentially be adapted for the synthesis of 2-(Bromomethyl)-1-methyl-3-nitrobenzene, considering the similarities in the functional groups.

Molecular Structure Analysis

The molecular structure of bromomethyl-substituted benzenes has been extensively studied. For instance, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene have been analyzed using X-ray diffraction, revealing different conformations and packing motifs in the crystalline state . Similarly, the crystal structure and molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene have been determined, showing two stable crystalline phases and confirming the plane structure of the molecules . These studies provide insights into the possible conformations and crystal packing that 2-(Bromomethyl)-1-methyl-3-nitrobenzene might exhibit.

Chemical Reactions Analysis

The reactivity of bromomethyl-nitrobenzene compounds can be quite varied. For example, the electrochemical reductions of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes have been studied, showing the formation of 1-nitro-2-vinylbenzene, 1H-indole, and a dimeric species as products . The radical anions of 1-bromo-4-nitrobenzene have also been shown to be reactive in ionic liquids, leading to the formation of nitrobenzene radical anion and bromide ions . These studies suggest that 2-(Bromomethyl)-1-methyl-3-nitrobenzene could also undergo interesting electrochemical reactions and radical anion transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl-nitrobenzene derivatives are influenced by their molecular structure. The presence of bromomethyl and nitro groups can lead to strong intermolecular interactions, such as C–H···Br, C–Br···Br, and C–Br···π, which have been observed in the structures of various bromo- and bromomethyl-substituted benzenes . These interactions can affect the melting points, solubility, and crystalline properties of the compounds. Additionally, the spectroscopic properties, such as Raman and FT-IR spectra, have been studied for related compounds, providing valuable information for the identification and characterization of these substances .

Scientific Research Applications

Applications in X-ray Crystallography

Anisotropic Displacement Parameters : 2-(Bromomethyl)-1-methyl-3-nitrobenzene and its isomorphous compounds have been studied for their anisotropic displacement parameters, a measure of atomic motion, using X-ray diffraction and first principles calculations. These studies help in understanding the electron density distribution within the molecule and are crucial in crystallography and molecular modeling (Mroz et al., 2020).

Applications in Organic Electronics

Polymer Solar Cells Enhancement : The compound, when introduced into the active layer of polymer solar cells, has shown to improve device performance significantly. Studies have revealed that the inclusion of 2-(Bromomethyl)-1-methyl-3-nitrobenzene enhances excitonic dissociation at the donor–acceptor interface, leading to an increase in power conversion efficiency. This opens up new avenues for the use of the compound in optimizing solar cell performance (Fu et al., 2015).

Applications in Chemical Synthesis

Electrophilic Bromination : The compound has been implicated in studies related to electrophilic bromination. For instance, Ba (BrF 4 ) 2 has been utilized as a brominating agent with nitrobenzene to form pure 3-bromo-nitrotoluene. Such reactions are foundational in organic synthesis and play a crucial role in the production of various chemical compounds (Sobolev et al., 2014).

Functionalized P,C,P Pincer Ligand Complex : 2-(Bromomethyl)-1-methyl-3-nitrobenzene has been used in the synthesis of novel functionalized P,C,P pincer ligand complexes. These complexes have potential applications in catalysis and materials science (Grimm et al., 2000).

Smiles Rearrangement in Organic Chemistry : The compound has been used in the Smiles rearrangement process to prepare derivatives like 3-bromo-1-methyl phenothiazines. This method is significant in the synthesis of complex organic molecules with potential applications in medicinal chemistry (Srivastav et al., 2000).

properties

IUPAC Name |

2-(bromomethyl)-1-methyl-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6-3-2-4-8(10(11)12)7(6)5-9/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLKTVRKDHDFOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-1-methyl-3-nitrobenzene | |

CAS RN |

77378-54-2 |

Source

|

| Record name | 2-(bromomethyl)-1-methyl-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide](/img/structure/B2499777.png)

![(2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2499780.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide](/img/structure/B2499782.png)

![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2499788.png)

![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol](/img/structure/B2499792.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2499793.png)

![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2499794.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B2499795.png)

![(7-chloro-1-methyl-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2499796.png)